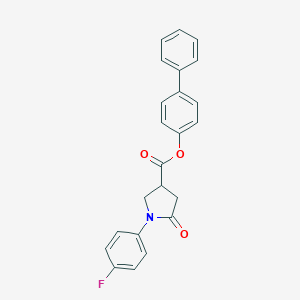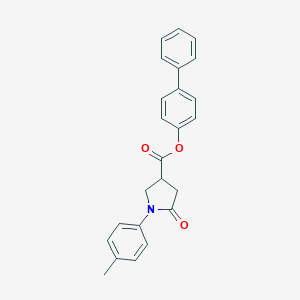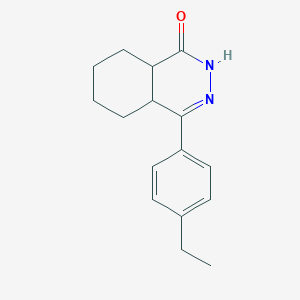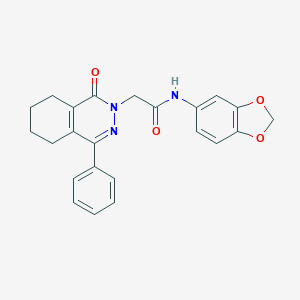
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate, also known as MMPO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMPO is a pyrrolidine derivative that exhibits interesting biological and pharmacological properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to inhibit the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to changes in behavior and mood. 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its high yield and purity, making it a reliable compound for testing. However, one limitation is its potential toxicity, which requires careful handling and dosing.
Orientations Futures
There are several future directions for research on 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate. One potential application is in the treatment of depression and anxiety disorders, as 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to modulate neurotransmitter systems involved in mood regulation. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been shown to increase BDNF levels, which may promote neuronal survival and plasticity. Further research is needed to fully understand the potential therapeutic applications of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves the condensation of 4-methylacetophenone and 3-methoxybenzaldehyde followed by a reaction with pyrrolidine-3-carboxylic acid and ethyl chloroformate. The resulting compound is purified through column chromatography to obtain 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in high yield and purity.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases such as arthritis, neuropathic pain, and epilepsy.
Propriétés
Nom du produit |
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Formule moléculaire |
C22H23NO5 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-14-7-9-16(10-8-14)21(25)15(2)28-22(26)17-11-20(24)23(13-17)18-5-4-6-19(12-18)27-3/h4-10,12,15,17H,11,13H2,1-3H3 |
Clé InChI |
FBGQEZPAQNSGBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)











